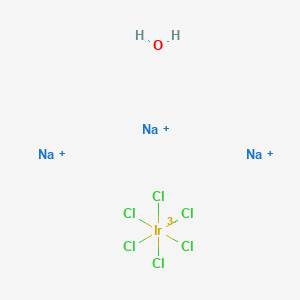

Sodium hexachloroiridate(III) hydrate

Übersicht

Beschreibung

Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na3IrCl6 · xH2O . It is used as a reagent for High-Performance Liquid Chromatography (HPLC), including analyses of peptides and proteins .

Molecular Structure Analysis

The molecular weight of Sodium hexachloroiridate(III) hydrate is 473.90 g/mol (anhydrous basis) . The linear formula is Na3IrCl6 · xH2O .Physical And Chemical Properties Analysis

Sodium hexachloroiridate(III) hydrate is a green to green-brown powder . It is soluble in water (31.46 g/100 g at 15°C), insoluble in ethanol, and very slightly soluble in acetone .Wissenschaftliche Forschungsanwendungen

Radiochemical Processes : Sodium hexachloroiridate(III) has been investigated for its radiochemical processes, particularly in the context of reduction reactions in crystals. Hydration and dehydration effects on neutron irradiated sodium hexachloroiridate were studied, showing that water of hydration and ammonium ions lead to a smaller proportion of Ir(IV) species. This research provides insights into the behavior of sodium hexachloroiridate(III) under neutron irradiation and its potential applications in nuclear chemistry and materials science (Cabral & Maddock, 1967).

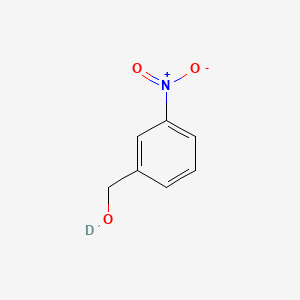

Catalysis in Aromatic Hydrogen Isotope Exchange Reactions : The compound has been utilized as a homogeneous catalyst in hydrogen isotope exchange reactions between benzenoid compounds and water. This application is significant for isotopic labeling and studies related to molecular interactions and mechanisms in organic chemistry (Lukey, Long & Garnett, 1995).

Stability in Electrochemical Mass Transfer Measurements : The stability of hexachloroiridate redox couples has been compared to that of hexacyanoferrate in electrochemical mass transfer measurements. This study is important for understanding the suitability of sodium hexachloroiridate(III) in electrochemical applications, particularly in reactors and other systems where redox reactions are crucial (Weusten, Groot & van der Schaaf, 2020).

Radiolytic Oxidation Stability : Investigations into the radiolytic oxidation stability of sodium hexachloroiridate(III) solutions have been conducted. This research is important for applications involving irradiation processes and the stability of ionic solutions under various conditions (Li & Hanrahan, 1994).

Electrochemical Studies : The compound has been used in electrochemical studies, such as in experiments involving cyclic voltammetry. These studies are important for understanding the electrochemical properties of sodium hexachloroiridate(III) and its potential use in sensors, batteries, and other electrochemical devices (Petrovic, 2000).

Electron Acceptor in Plant Research : Sodium hexachloroiridate(III) has been explored as an electron acceptor in studies involving plant plasma membrane redox systems. This application is crucial for understanding electron transfer processes in plants and can have implications in plant physiology and biochemistry research (Lüthen & Böttger, 1988).

Safety And Hazards

Sodium hexachloroiridate(III) hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

trisodium;hexachloroiridium(3-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIVDVTQZORNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2IrNa3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718702 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexachloroiridate(III) hydrate | |

CAS RN |

123334-23-6 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dithiole-2,6-dithione](/img/structure/B568160.png)